molecular formula C16H19ClN2 B1210531 Tepirindole CAS No. 72808-81-2

Tepirindole

Cat. No.: B1210531
CAS No.: 72808-81-2
M. Wt: 274.79 g/mol
InChI Key: ZRCUMOBNOPSLKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tepirindole typically involves the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Substitution Reactions: The indole core undergoes various substitution reactions to introduce the necessary functional groups. For example, chlorination can be achieved using thionyl chloride.

    Cyclization: The final step involves cyclization to form the complete this compound structure.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tepirindole undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and alkylation reactions are common, using reagents such as halogens (e.g., chlorine) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Thionyl chloride for chlorination, alkyl halides for alkylation.

Major Products

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound.

    Substitution: Halogenated or alkylated this compound derivatives.

Scientific Research Applications

Mechanism of Action

Tepirindole exerts its effects primarily through its high affinity for dopamine, serotonin, and norepinephrine receptors. By modulating these neurotransmitter systems, this compound can influence mood, cognition, and behavior. The exact molecular pathways involved include inhibition of neurotransmitter reuptake and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound of tepirindole, used in various chemical syntheses.

    Serotonin: A neurotransmitter with a similar indole structure.

    Dopamine: Another neurotransmitter that this compound interacts with.

Uniqueness of this compound

This compound’s uniqueness lies in its high affinity for multiple neurotransmitter receptors and its potential to alleviate neuroleptic-induced adverse effects without causing significant catalepsy . This makes it a promising candidate for further research and development in psychotropic drug therapy.

Properties

CAS No.

72808-81-2

Molecular Formula

C16H19ClN2

Molecular Weight

274.79 g/mol

IUPAC Name

5-chloro-3-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole

InChI

InChI=1S/C16H19ClN2/c1-2-7-19-8-5-12(6-9-19)15-11-18-16-4-3-13(17)10-14(15)16/h3-5,10-11,18H,2,6-9H2,1H3

InChI Key

ZRCUMOBNOPSLKM-UHFFFAOYSA-N

SMILES

CCCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Cl

Canonical SMILES

CCCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Cl

Related CAS

72808-80-1 (mono-hydrochloride)

Synonyms

HR 592
RU 27592
tepirindole
tepirindole hydrochloride
tepirindole monohydrochloride

Origin of Product

United States

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